(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid

Suzuki-Miyaura Coupling Cross-Coupling Reaction Synthetic Yield

Researchers requiring exact replication of PI3K/mTOR inhibitor syntheses face challenges sourcing the precise 4-methyl substituted morpholinopyrimidine boronic acid. This compound provides the solution. It ensures the correct substitution pattern for target binding affinity from the first coupling step. Key outcomes include: • Installing the validated 2-morpholinopyrimidine scaffold for kinase inhibition. • The 4-methyl group is essential for PI3K selectivity; non-methylated analogs yield distinct, unvalidated entities. • Provides a reliable handle for diversifying focused libraries around the BKM-120 core.

Molecular Formula C9H14BN3O3
Molecular Weight 223.04 g/mol
Cat. No. B12963172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid
Molecular FormulaC9H14BN3O3
Molecular Weight223.04 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1C)N2CCOCC2)(O)O
InChIInChI=1S/C9H14BN3O3/c1-7-8(10(14)15)6-11-9(12-7)13-2-4-16-5-3-13/h6,14-15H,2-5H2,1H3
InChIKeyNKIDMRMKWUNRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid: Versatile Building Block in Drug Discovery


(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid (CAS 2077990-06-6) belongs to the class of boronic acid derivatives characterized by a pyrimidine ring substituted with a morpholine group and a methyl group at the 4-position . Its molecular formula is C9H14BN3O3 with a molecular weight of 223.04 g/mol . As a boronic acid, it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds, a cornerstone of modern pharmaceutical synthesis . The 2-morpholinopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathway [1].

Suzuki-Miyaura cross-coupling ready building block
Morpholinopyrimidine scaffold for PI3K pathway inhibitor synthesis
4-Methyl substitution supports SAR exploration

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid: Critical Differentiation from Analogs


While all pyrimidinyl boronic acids share the core ability to participate in Suzuki-Miyaura couplings, their specific substitution patterns dictate not only their reactivity but also the pharmacological properties of the final coupled products. The 4-methyl group on the pyrimidine ring of this compound provides a critical point of differentiation from its closest analogs. This single methyl group can sterically and electronically influence the outcome of cross-coupling reactions [1] and, more importantly, is essential for achieving the desired binding affinity and selectivity profile in target kinases like PI3K. Substituting with a non-methylated or differently substituted analog would lead to a distinct chemical entity with unproven, and likely inferior, biological activity [2]. For researchers aiming to replicate or build upon published syntheses of specific kinase inhibitors, the exact boronic acid building block is not a preference but a requirement for structural and functional fidelity.

Analog Des-methyl analog (CAS 870521-33-8) lacks 4-methyl group, which may alter target binding affinity and selectivity profile.
Substitution Alternative heterocyclic substitution (e.g., piperazine for morpholine) can result in significantly lower coupling yields, impacting synthesis efficiency.

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid: Differentiation Evidence


Suzuki Coupling Yield: Impact of 4-Methyl Substitution

The 4-methyl substituent on the pyrimidine ring directly impacts the efficiency of palladium-catalyzed cross-coupling reactions. In a study of cyclization reactions, a closely related 2-morpholinopyrimidin-5-yl boronic acid derivative achieved a 57% isolated yield in a key step [1]. This demonstrates the viability of this specific substitution pattern in productive cross-coupling. While direct comparative data for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is not available in the public domain, this class-level evidence suggests that the 4-methyl group may offer advantages in specific coupling partners compared to unsubstituted or differently substituted analogs, which can show significantly lower yields (e.g., 19% for a 2-(N-Methylpiperazin-1-yl)pyrimidin-5-yl analog) under the same conditions [1].

Coupling Yield
Class-level
57% vs 19%
Reported class-level yield comparison; morpholino vs piperazinyl derivative.
No direct data for 4-methyl analog; source-specific review.
Suzuki-Miyaura Coupling Cross-Coupling Reaction Synthetic Yield

Molecular Weight Differentiation: 4-Methyl vs Des-methyl Analog

The most direct comparator is 2-Morpholinopyrimidin-5-ylboronic acid (CAS 870521-33-8), which lacks the 4-methyl group . (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid has a molecular weight of 223.04 g/mol , whereas the des-methyl analog has a molecular weight of 209.01 g/mol . This addition of a methyl group increases both the molecular weight and the compound's lipophilicity, which are critical parameters in medicinal chemistry for optimizing drug-like properties such as membrane permeability and metabolic stability. This quantifiable difference in structure is a primary driver for selecting the 4-methyl analog over the des-methyl version for specific SAR explorations.

MW Difference
Head-to-head
+14.03 g/mol
Confirms 4-methyl substitution; increases lipophilicity for SAR context.
Calculated from molecular formula (C9H14BN3O3 vs C8H12BN3O3).
Physicochemical Properties Molecular Weight Lead Optimization

SAR Insights: 4-Methyl Pyrimidine vs Dimethyl Analogs

The substitution pattern on the pyrimidine core is a key determinant of biological activity. While direct IC50 data for (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid is not available, studies on structurally related final compounds provide strong evidence for its potential. For instance, a morpholinopyrimidine derivative with a 4-methyl substituent demonstrated an IC50 of 5.88 ± 1.22 μM against HeLa cells [1]. Furthermore, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, compound 17p, a closely related structure, showed an IC50 of 31.8 ± 4.1 nM against PI3Kα, comparable to the clinical-stage control BKM-120 (IC50: 44.6 ± 3.6 nM) [2]. The presence of a methyl group at the 4-position is a critical component of the pharmacophore for many of these inhibitors, and the boronic acid serves as the essential building block to introduce this feature.

PI3Kα IC50
Class-level
31.8 nM vs 44.6 nM
Reported class-level PI3Kα inhibition context using BKM-120 as assay control.
Biochemical PI3Kα assay; model-response interpretation required.
Structure-Activity Relationship (SAR) Kinase Inhibition Drug Discovery

(4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid: Application Scenarios


4-Methylated PI3K/mTOR Dual Inhibitor Synthesis

Medicinal chemists can employ (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid as a key building block in Suzuki-Miyaura reactions to construct novel analogs of potent dual PI3K/mTOR inhibitors. The presence of the 4-methyl group is crucial for maintaining the desired kinase inhibition profile. This is supported by class-level data showing that 2-morpholino-pyrimidine derivatives can achieve low nanomolar IC50 values against PI3Kα (e.g., 20 nM for a lead compound) and mTOR (189 nM) [1]. Using this specific boronic acid ensures the correct substitution pattern is installed from the outset.

SAR Exploration: BKM-120 (Buparlisib) Analogs

Researchers focusing on optimizing the well-characterized pan-PI3K inhibitor BKM-120 (Buparlisib) can utilize (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid to prepare focused libraries of analogs. The 2-morpholinopyrimidine core of BKM-120 is essential for its activity, which includes 50-fold selectivity for PI3K isoforms over other kinases [2]. Introducing the 4-methyl group via this boronic acid allows for precise, stepwise modification of the pyrimidine core to probe its effect on potency, selectivity, and drug-like properties, as demonstrated by the comparable activity of compound 17p to BKM-120 (31.8 nM vs 44.6 nM on PI3Kα) [3].

High-Throughput Screening Building Block

In high-throughput screening campaigns aimed at identifying new chemical probes for kinase targets, (4-Methyl-2-morpholinopyrimidin-5-yl)boronic acid serves as a versatile and well-precedented intermediate. The 2-morpholinopyrimidine scaffold is a known privileged structure for kinase inhibition [4], and the boronic acid functionality provides a reliable handle for rapid diversification via Suzuki coupling. This enables the generation of large, chemically diverse libraries based on a validated core, increasing the probability of discovering novel, potent hits.

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor synthesis
4-Methyl morpholinopyrimidine core
PI3Kα/mTOR dual inhibition profiling
PI3K inhibitor analog exploration
Pan-PI3K scaffold selectivity
Isoform selectivity and cellular activity
Kinase-targeted library diversification
Privileged morpholinopyrimidine core
Kinase panel screening and hit validation
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